

# (S)-3"-Hydroxy Pravastatin Sodium Salt: Technical Profile & Analytical Guide[1]

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## Compound of Interest

**Compound Name:** (S)-3"-Hydroxy Pravastatin  
Sodium Salt

**CAS No.:** 722504-45-2

**Cat. No.:** B563425

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## Executive Technical Summary

Target Compound: **(S)-3"-Hydroxy Pravastatin Sodium Salt** Role: Major Pharmacologically Active Metabolite / Specified Impurity Primary Application: Pharmacokinetic Profiling, Impurity Reference Standard (QC)[1]

This compound represents a critical metabolic derivative of Pravastatin, formed via the hydroxylation of the ester side chain.[1][2] Unlike the parent compound, which is eliminated rapidly, this metabolite exhibits a significantly prolonged half-life, contributing to the sustained pharmacodynamic effect of the drug in human plasma.[1][2]

## Core Chemical Data

Parameter	Technical Specification
Molecular Formula	C <sub>23</sub> H <sub>35</sub> NaO <sub>8</sub>
Molecular Weight	462.51 g/mol
CAS Number	136657-41-5
IUPAC Name	Sodium (3R,5R)-3,5-dihydroxy-7-((1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-(((2S,3S)-3-hydroxy-2-methylbutanoyl)oxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)heptanoate
Appearance	White to off-white hygroscopic solid
Solubility	Soluble in water, methanol; slightly soluble in ethanol. <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a>

## Structural Analysis & Stereochemistry

### The "3"-Hydroxy" Nomenclature

The designation 3" (three-double-prime) refers specifically to the position on the 2-methylbutyryl side chain attached to the C8 position of the hexahydronaphthalene ring system.

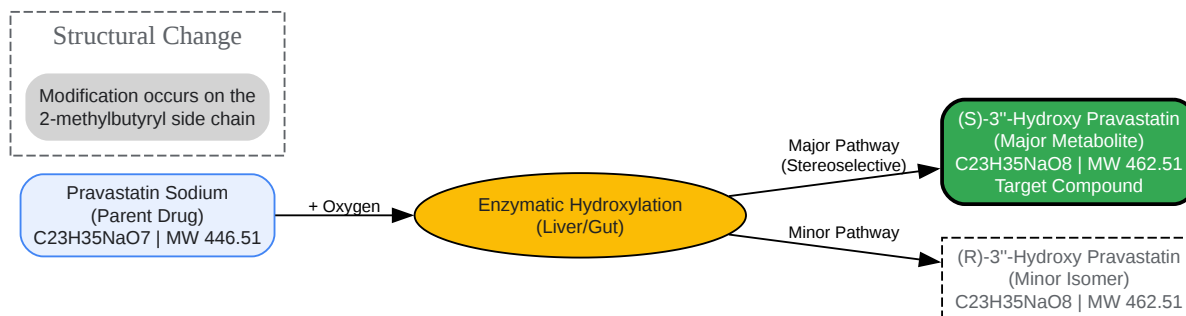
[\[1\]](#)

- Parent Structure (Pravastatin): Contains an (S)-2-methylbutyryloxy side chain.[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Modification: Hydroxylation occurs at the 3rd carbon of this side chain.[\[2\]](#)
- Stereochemistry: The introduction of the hydroxyl group creates a new chiral center.[\[2\]](#) The (S) designation confirms the absolute configuration at this new 3" center, distinguishing it from its diastereomer, (R)-3"-Hydroxy Pravastatin (CAS 722504-46-3).[\[1\]](#)[\[2\]](#)

Critical Distinction: Do not confuse this compound with 3 $\alpha$ -Iso-Pravastatin (MW 446.51), which is an epimer of the parent compound on the decalin ring and does not contain an additional oxygen atom.

## Structural Visualization

The following diagram illustrates the metabolic conversion and structural relationship.



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Caption: Metabolic pathway illustrating the specific side-chain hydroxylation of Pravastatin to its 3''-hydroxy derivatives.

## Biological Significance & Pharmacokinetics[1][2]

While Pravastatin is the primary HMG-CoA reductase inhibitor, the (S)-3''-Hydroxy metabolite plays a nuanced role in the drug's clinical profile.

- Potency: It retains HMG-CoA reductase inhibitory activity, though it is approximately 2.5% to 10% as potent as the parent compound [1].[1][2]
- Pharmacokinetics (PK):
  - Half-Life Extension: The parent drug has a short plasma half-life (~1.8 hours).[1][2] The 3''-hydroxy metabolite exhibits a significantly longer terminal half-life (up to 77 hours), allowing it to accumulate and persist in plasma [2].[1][2]
  - Clearance: It is excreted in both urine and feces, necessitating dual-pathway monitoring in mass balance studies.[1][2]

## Analytical Methodologies

For researchers isolating or quantifying this compound, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to the compound's polarity and the need to distinguish it from isomeric impurities.[1][2]

## Protocol: LC-MS/MS Quantification

Objective: Separation of Pravastatin and (S)-3"-Hydroxy Pravastatin in biological matrices (Plasma/Urine).

Parameter	Experimental Condition
Column	C18 Reverse Phase (e.g., 150mm x 4.6mm, 5 $\mu$ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient	30% B to 70% B over 10 mins
Flow Rate	1.0 mL/min
Ionization	ESI Negative Mode (Electrospray)
Detection	MRM (Multiple Reaction Monitoring)

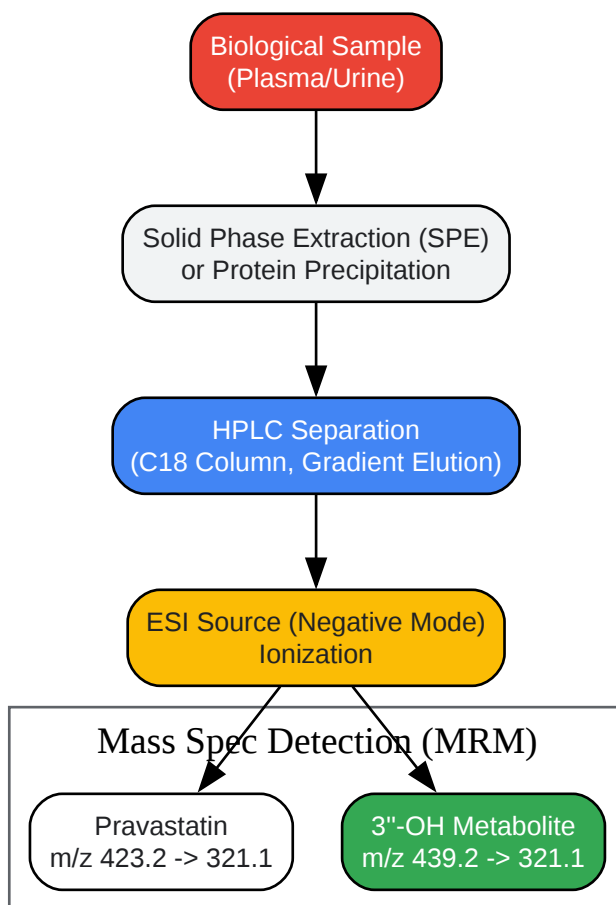
## Mass Spectrometry Transitions

To validate identity, monitor the following transitions. The shift in the precursor ion confirms the hydroxylation (+16 Da).[1][2]

- Pravastatin (Parent):
  - Precursor Ion: m/z 423.2 [M-H]<sup>-</sup>[1]
  - Product Ion: m/z 321.1 (Characteristic fragment)
- 3"-Hydroxy Pravastatin (Target):
  - Precursor Ion: m/z 439.2 [M-H]<sup>-</sup> (Corresponds to Free Acid MW 440.5)[1]

- Product Ion: m/z 321.1 (Common ring fragment indicates intact core)[1]
- Note: The sodium salt dissociates in LC-MS source; detection tracks the free acid anion.

## Analytical Workflow Diagram



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Caption: LC-MS/MS workflow for the simultaneous quantification of Pravastatin and its 3''-hydroxy metabolite.

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